2-Nitro-2-butene

Catalog No.
S15340797
CAS No.
27748-48-7
M.F
C4H7NO2
M. Wt
101.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-2-butene

CAS Number

27748-48-7

Product Name

2-Nitro-2-butene

IUPAC Name

(E)-2-nitrobut-2-ene

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H7NO2/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+

InChI Key

DAHZYRVPEHDLPG-ONEGZZNKSA-N

Canonical SMILES

CC=C(C)[N+](=O)[O-]

Isomeric SMILES

C/C=C(\C)/[N+](=O)[O-]

2-Nitro-2-butene is an organic compound with the molecular formula C4H7NO2C_4H_7NO_2 and a molecular weight of approximately 101.105 g/mol. It is characterized by the presence of a nitro group (NO2-NO_2) attached to the second carbon of a butene chain. This compound exists in two geometric isomers: cis-2-nitro-2-butene and trans-2-nitro-2-butene, which differ in the spatial arrangement of the nitro group relative to the double bond in the butene structure. The compound has potential applications in organic synthesis and as an intermediate in various

Typical of alkenes and nitro compounds:

  • Electrophilic Addition Reactions: The double bond in 2-nitro-2-butene can undergo electrophilic addition with halogens (e.g., bromine) to form dibrominated products.
  • Hydrogenation: Under catalytic conditions, 2-nitro-2-butene can be hydrogenated to yield 2-nitrobutane, a saturated derivative.
  • Elimination Reactions: The nitro group can influence elimination reactions, where it may affect the stability and reactivity of intermediates formed during reactions such as dehydrohalogenation .

Several methods are available for synthesizing 2-nitro-2-butene:

  • Nitration of Butenes: One common method involves the nitration of butenes using nitric acid, where the reaction conditions can be optimized to favor the formation of 2-nitro-2-butene over other isomers.
  • Alkylation Reactions: Another approach includes alkylating nitro compounds using suitable alkyl halides under basic conditions to form 2-nitro-2-butene.
  • Elimination Reactions: Starting from suitable precursors like nitroalkanes, elimination reactions can yield 2-nitro-2-butene through the removal of small molecules such as water or hydrogen halides .

The applications of 2-nitro-2-butene are primarily found in organic synthesis. It serves as an intermediate in:

  • Synthesis of Pharmaceuticals: Due to its reactive double bond and nitro group, it can be utilized in synthesizing various pharmaceutical agents.
  • Chemical Research: It is used as a model compound for studying reaction mechanisms involving alkenes and nitro compounds.
  • Material Science: Potential applications in developing new materials or polymers that incorporate nitroalkenes due to their unique properties .

Interaction studies involving 2-nitro-2-butene focus on its reactivity with various nucleophiles and electrophiles. Research has shown that:

  • The presence of the nitro group significantly affects the electron density of the double bond, making it more susceptible to nucleophilic attack.
  • Studies on its interaction with biological molecules could reveal insights into its potential toxicity or therapeutic effects, particularly regarding its reactivity with amino acids or proteins .

Several compounds share structural similarities with 2-nitro-2-butene, including:

Compound NameMolecular FormulaKey Features
1-NitrobutaneC4H9NO2C_4H_9NO_2Nitro group on terminal carbon
3-NitrobuteneC4H7NO2C_4H_7NO_2Nitro group on third carbon
1,3-DinitrobutaneC4H8N2O4C_4H_8N_2O_4Two nitro groups at different positions
Butyl nitrateC4H9NO3C_4H_9NO_3Ester formed from butanol and nitric acid

Uniqueness of 2-Nitro-2-butene

The unique feature of 2-nitro-2-butene lies in its position-specific nitro substitution at the double bond's center, which significantly influences its reactivity compared to other similar compounds. This positioning allows for distinct electrophilic addition pathways and unique interactions that are not observed in other isomers or related compounds. The geometric isomerism (cis/trans) also adds another layer of complexity to its chemical behavior and potential applications .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

101.047678466 g/mol

Monoisotopic Mass

101.047678466 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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